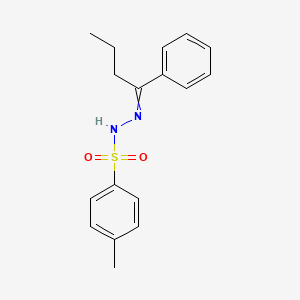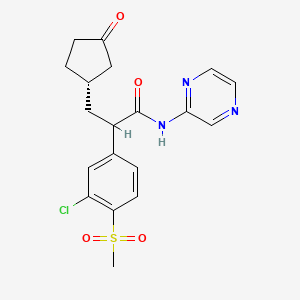
2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenyl ring, a methylsulfonyl group, a cyclopentyl ketone, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide typically involves multiple steps:
Formation of the chlorinated phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the methylsulfonyl group: This step might involve sulfonation reactions using reagents like methylsulfonyl chloride.
Cyclopentyl ketone formation: This can be synthesized through various methods, including aldol condensation.
Coupling with pyrazine: The final step involves coupling the intermediate with pyrazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions might target the ketone group in the cyclopentyl ring.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity against specific targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-oxopropanamide
- 2-(3-chloro-4-(methylsulfonyl)phenyl)-N-(pyrazin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which might confer unique properties or biological activities compared to similar compounds.
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(3-chloro-4-methylsulfonylphenyl)-3-[(1S)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15?/m1/s1 |
InChI Key |
XEANIURBPHCHMG-KEKZHRQWSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(C[C@@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


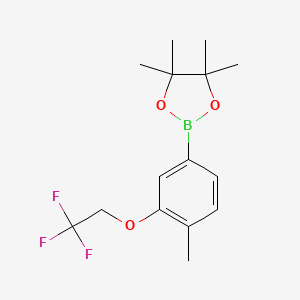
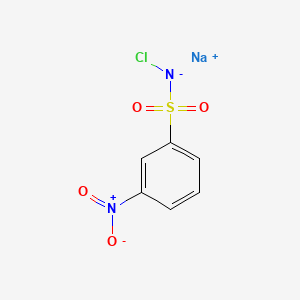
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
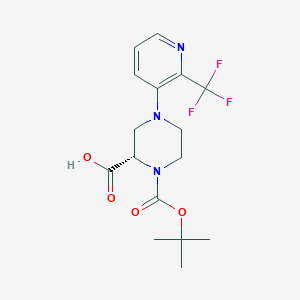
![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
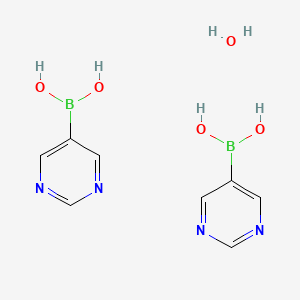

![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)
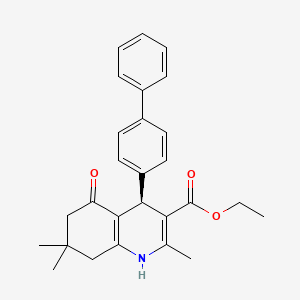
![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)

